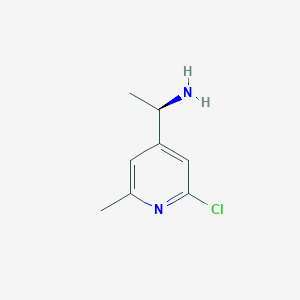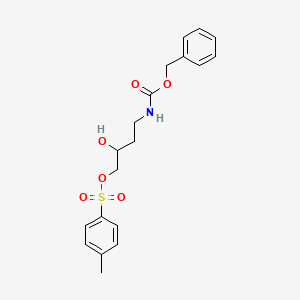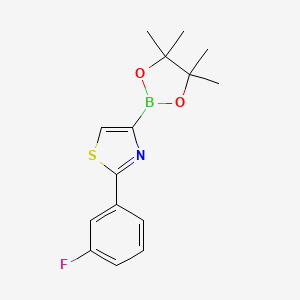
(R)-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-1-(2-クロロ-6-メチルピリジン-4-イル)エタン-1-アミンは、アミン類に属する有機化合物です。この化合物は、クロロ原子とメチル基が置換されたピリジン環と、エタンアミン側鎖を特徴としています。
準備方法
合成経路および反応条件
(R)-1-(2-クロロ-6-メチルピリジン-4-イル)エタン-1-アミンの合成は、通常、次の手順で行われます。
出発物質: 合成は、2-クロロ-6-メチルピリジンから始まります。
アルキル化: ピリジン誘導体は、適切なアルキル化剤を用いてアルキル化され、エタンアミン側鎖が導入されます。
分割: ラセミ体は、(R)-エナンチオマーを得るために分割されます。
工業生産方法
この化合物の工業生産は、収率と純度を高めるために最適化された反応条件を用いた大規模合成を含む場合があります。このプロセスには以下が含まれる場合があります。
触媒: 反応速度を上げるために特定の触媒を使用します。
精製: 結晶化やクロマトグラフィーなどの手法を使用して、最終生成物を精製します。
化学反応の分析
反応の種類
(R)-1-(2-クロロ-6-メチルピリジン-4-イル)エタン-1-アミンは、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: アミン基は、対応する酸化物を形成するために酸化される可能性があります。
還元: この化合物は、2級または3級アミンを形成するために還元される可能性があります。
置換: クロロ原子は、他の官能基で置換される可能性があります。
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの試薬。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬。
置換: アミンやチオールなどの求核剤。
主要な生成物
酸化: N-酸化物の形成。
還元: 2級または3級アミンの形成。
置換: 置換されたピリジン誘導体の形成。
科学研究への応用
(R)-1-(2-クロロ-6-メチルピリジン-4-イル)エタン-1-アミンは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について研究されています。
医学: その潜在的な治療特性について調査されています。
産業: 医薬品や農薬の製造に使用されます。
科学的研究の応用
®-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
(R)-1-(2-クロロ-6-メチルピリジン-4-イル)エタン-1-アミンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用状況によって異なる場合があります。
類似の化合物との比較
類似の化合物
2-クロロ-6-メチルピリジン: (R)-1-(2-クロロ-6-メチルピリジン-4-イル)エタン-1-アミンの合成のための出発物質。
1-(2-クロロ-6-メチルピリジン-4-イル)エタン-1-アミン: 分割前のラセミ体。
その他のピリジン誘導体: 構造は似ていますが、置換基が異なる化合物。
独自性
(R)-1-(2-クロロ-6-メチルピリジン-4-イル)エタン-1-アミンは、その特定の置換パターンとキラリティのためにユニークであり、他の類似の化合物と比較して、異なる化学的および生物学的特性を与える可能性があります。
類似化合物との比較
Similar Compounds
2-Chloro-6-methylpyridine: The starting material for the synthesis of ®-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine.
1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine: The racemic mixture before resolution.
Other Pyridine Derivatives: Compounds with similar structures but different substituents.
Uniqueness
®-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine is unique due to its specific substitution pattern and chirality, which can impart distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C8H11ClN2 |
|---|---|
分子量 |
170.64 g/mol |
IUPAC名 |
(1R)-1-(2-chloro-6-methylpyridin-4-yl)ethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-5-3-7(6(2)10)4-8(9)11-5/h3-4,6H,10H2,1-2H3/t6-/m1/s1 |
InChIキー |
KECCEDKSISRSKD-ZCFIWIBFSA-N |
異性体SMILES |
CC1=CC(=CC(=N1)Cl)[C@@H](C)N |
正規SMILES |
CC1=CC(=CC(=N1)Cl)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-[Hydroxy(pyridin-4-yl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B12283553.png)

![4-C-[(Phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-lyxofuranose 1,2-diacetate 5-methanesulfonate](/img/structure/B12283579.png)
![Nickel, bis[N-[1-ethyl-1,2,3,4-tetrahydro-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-quinolinyl]-1,1,1-trifluoromethanesulfonamidato-kN]-](/img/structure/B12283580.png)

![tert-Butyl (R)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12283598.png)



![1-(2,3,5-Tri-O-acetyl--D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine](/img/structure/B12283625.png)
![1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (E)-octadec-9-enoate](/img/structure/B12283632.png)
![2-({bicyclo[2.2.1]heptan-2-yl}amino)-N,N-dimethylacetamide](/img/structure/B12283634.png)

